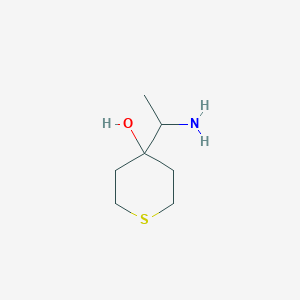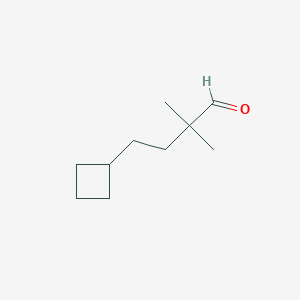
4-Cyclobutyl-2,2-dimethylbutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclobutyl-2,2-dimethylbutanal is an organic compound that belongs to the class of aldehydes It features a cyclobutyl ring attached to a butanal backbone, with two methyl groups at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-2,2-dimethylbutanal can be achieved through several methods. One common approach involves the [2 + 2] cycloaddition reaction, where a cyclobutyl ring is formed through the reaction of alkenes with keteniminium salts . This method is advantageous due to its simplicity and high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high efficiency and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyl-2,2-dimethylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be employed for substitution reactions.
Major Products
Oxidation: 4-Cyclobutyl-2,2-dimethylbutanoic acid.
Reduction: 4-Cyclobutyl-2,2-dimethylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclobutyl-2,2-dimethylbutanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-2,2-dimethylbutanal involves its reactivity as an aldehyde. The carbonyl group is highly reactive and can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Cyclobutylmethanol: Similar in structure but with a hydroxyl group instead of an aldehyde.
Cyclobutylcarboxylic acid: Contains a carboxyl group instead of an aldehyde.
2,2-Dimethylbutanal: Lacks the cyclobutyl ring but has a similar aldehyde structure.
Uniqueness
4-Cyclobutyl-2,2-dimethylbutanal is unique due to the presence of both a cyclobutyl ring and two methyl groups at the second carbon position. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies .
Properties
Molecular Formula |
C10H18O |
|---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
4-cyclobutyl-2,2-dimethylbutanal |
InChI |
InChI=1S/C10H18O/c1-10(2,8-11)7-6-9-4-3-5-9/h8-9H,3-7H2,1-2H3 |
InChI Key |
OFWWWQIDYYKVBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1CCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1,5-Dimethyl-1H-pyrazol-3-yl)amino]-3-fluoropropan-2-ol](/img/structure/B13273776.png)
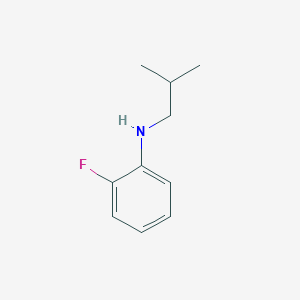
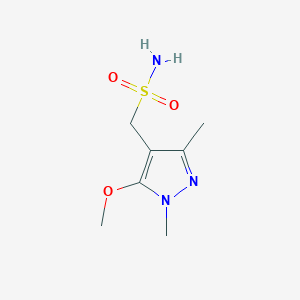
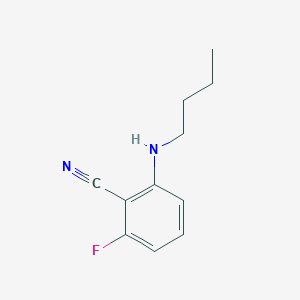
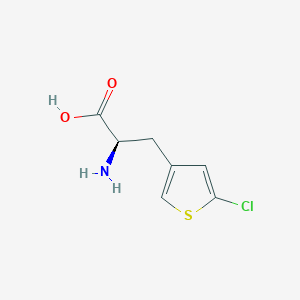
![2-[(4-Fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B13273799.png)
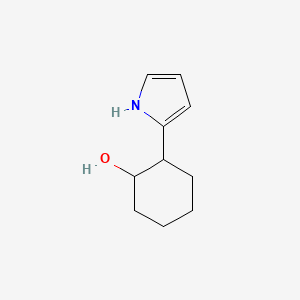
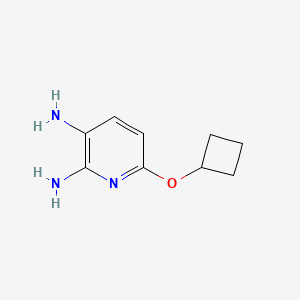
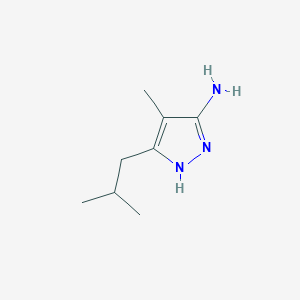


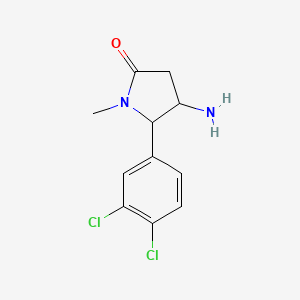
![2-[(2-Methyl-1-phenylpropyl)amino]ethan-1-ol](/img/structure/B13273840.png)
